molecular formula C15H16ClNO2 B2405985 Benzyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6384-86-7

Benzyl 4-(aminomethyl)benzoate hydrochloride

Cat. No.: B2405985
CAS No.: 6384-86-7
M. Wt: 277.75
InChI Key: UZOWFJATINCKSI-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C15H16ClNO2. It is an amino acid ester hydrochloride, often used in various chemical and pharmaceutical applications. This compound is known for its role as a versatile small molecule scaffold, making it valuable in synthetic chemistry and drug development .

Scientific Research Applications

Benzyl 4-(aminomethyl)benzoate hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(aminomethyl)benzoate hydrochloride typically involves the esterification of 4-(aminomethyl)benzoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Ethyl 4-(aminomethyl)benzoate hydrochloride
  • Propyl 4-(aminomethyl)benzoate hydrochloride

Comparison: Benzyl 4-(aminomethyl)benzoate hydrochloride is unique due to its benzyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

benzyl 4-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWFJATINCKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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